molecular formula C23H28N8O6 B14218526 L-Histidylglycylglycylglycyl-L-tryptophan CAS No. 549513-81-7

L-Histidylglycylglycylglycyl-L-tryptophan

Katalognummer: B14218526
CAS-Nummer: 549513-81-7
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: CDNOIDRMLMLWIU-WMZOPIPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidylglycylglycylglycyl-L-tryptophan is a synthetic peptide composed of the amino acids L-histidine, glycine, and L-tryptophan

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidylglycylglycylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidylglycylglycylglycyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: The histidine residue can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Electrophiles such as alkyl halides.

Major Products

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Substituted histidine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Histidylglycylglycylglycyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Histidylglycylglycylglycyl-L-tryptophan involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, while the tryptophan residue can participate in hydrophobic interactions. These interactions can modulate enzyme activity and protein-protein interactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.

    Glycyl-L-histidyl-L-tryptophan: Another peptide with comparable structure and function.

Uniqueness

L-Histidylglycylglycylglycyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to interact with metal ions and participate in hydrophobic interactions makes it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

549513-81-7

Molekularformel

C23H28N8O6

Molekulargewicht

512.5 g/mol

IUPAC-Name

(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C23H28N8O6/c24-16(6-14-8-25-12-30-14)22(35)29-10-20(33)27-9-19(32)28-11-21(34)31-18(23(36)37)5-13-7-26-17-4-2-1-3-15(13)17/h1-4,7-8,12,16,18,26H,5-6,9-11,24H2,(H,25,30)(H,27,33)(H,28,32)(H,29,35)(H,31,34)(H,36,37)/t16-,18-/m0/s1

InChI-Schlüssel

CDNOIDRMLMLWIU-WMZOPIPTSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC3=CN=CN3)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC3=CN=CN3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.